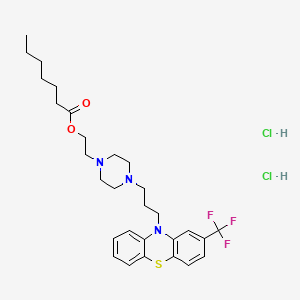

Fluphenazine Enanthate Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluphenazine Enanthate Dihydrochloride is a phenothiazine antipsychotic drug, a dopaminergic antagonist, and an anticoronaviral agent . It is used for the symptomatic management of psychosis in patients with schizophrenia .

Synthesis Analysis

The synthesis of this compound involves the preparation of fluphenazine analogues . The key intermediate, epoxide 2, is prepared via the treatment of commercially available compounds . The expected phenothiazines are separated by column chromatography, providing the products in the form of oils .Molecular Structure Analysis

The molecular formula of this compound is C29H38F3N3O2S · 2HCl . Its molecular weight is 622.61 . The IUPAC name is 2- [4- [3- [2- (trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate .Chemical Reactions Analysis

This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system .Physical And Chemical Properties Analysis

This compound is a member of phenothiazines . It has a molecular weight of 549.7 g/mol . The CAS Number is 3105-68-8 .Applications De Recherche Scientifique

Fluphenazine has been administered in different forms, including as dihydrochloride, enanthate, and decanoate esters, showing variations in peak concentrations and elimination half-times, which are related to the release of the compound from the injection site (Curry et al., 1979).

Fluphenazine, including its enanthate form, has been found safe and effective in treating psychiatric disorders over several years of clinical experience, showing efficacy in various forms including oral, short-acting injectable, and long-acting injectable (Ayd, 1974).

The enanthate form of Fluphenazine has been specifically noted for its effectiveness in preventing hospitalization or re-hospitalization of extremely psychotic patients (Kline & Simpson, 1964).

Fluphenazine Enanthate has helped improve compliance with prescribed regimens in patients, particularly in cases of late paraphrenia in elderly outpatients, demonstrating its utility in crisis intervention treatment (Raskind et al., 1979).

A study comparing fluphenazine enanthate and decanoate reported that the decanoate ester had a longer duration of action and provoked fewer motor side effects, suggesting a preference for the decanoate ester in certain clinical situations (van Praag & Dols, 1973).

High doses of fluphenazine enanthate in the treatment of schizophrenia showed reduction in psychopathology beyond normal doses without increasing extrapyramidal and general side effects, indicating potential benefits in certain non-responding patients (Dencker et al., 1978).

Safety and Hazards

Mécanisme D'action

Target of Action

Fluphenazine Enanthate Dihydrochloride primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.

Mode of Action

Fluphenazine acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .

Biochemical Pathways

The blockade of dopaminergic receptors by Fluphenazine leads to a decrease in the release of hypothalamic and hypophyseal hormones . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Fluphenazine when taken orally is about 2.7% . The elimination half-life of Fluphenazine when administered intramuscularly is 15 hours for the hydrochloride form and 7-10 days for the decanoate form . It is excreted through urine and feces .

Result of Action

The molecular and cellular effects of Fluphenazine’s action primarily involve the reduction of psychotic symptoms in conditions such as schizophrenia . By blocking dopamine receptors, Fluphenazine helps to balance dopamine levels in the brain, which can alleviate symptoms of psychosis .

Analyse Biochimique

Biochemical Properties

Fluphenazine Enanthate Dihydrochloride interacts with various biomolecules, primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones .

Cellular Effects

This compound influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is believed to depress the reticular activating system, which plays a crucial role in wakefulness and alertness .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to block dopamine receptors . This blocking action is believed to be related to its therapeutic effects in treating psychotic disorders .

Temporal Effects in Laboratory Settings

It is known that the compound and its metabolites are detected in tissues at higher levels than in plasma, and the levels increase with dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized into sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU) and N4’-oxide (FLU-NO) metabolites .

Transport and Distribution

This compound is distributed within cells and tissues. It is found to be 10- to 27-fold higher in brain regions than in plasma . Liver contained the highest levels of all analytes at all doses .

Propriétés

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORZKYVLRPQZBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Cl2F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/no-structure.png)

![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)

![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)

![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)

![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)